molecular formula C19H17NO5 B039405 Methyl 2-(3-phthalimidopropoxy)benzoate CAS No. 115149-46-7

Methyl 2-(3-phthalimidopropoxy)benzoate

Cat. No. B039405
CAS RN: 115149-46-7
M. Wt: 339.3 g/mol
InChI Key: HKZSVOHHOCETSI-UHFFFAOYSA-N
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Description

Methyl 2-(3-phthalimidopropoxy)benzoate, also known as MPB, is a synthetic compound that belongs to the class of phthalimide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. MPB possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs and materials.

Scientific Research Applications

  • Catalytic Reduction Studies : King and Strojny (1982) investigated the reduction of methyl benzoate on a Y2O3 catalyst, providing insights into the reaction mechanisms and surface interactions during the catalytic process (King & Strojny, 1982).

  • Synthesis of Natural and Unnatural Compounds : Bellina et al. (2000) developed a regioselective synthesis method involving methyl 2-hydroxybenzoates, useful for creating various natural and synthetic compounds (Bellina et al., 2000).

  • Applications in Nucleoside Protection : Kempe et al. (1982) explored the selective benzoylation of ribonucleosides, demonstrating the importance of methyl benzoate derivatives in nucleoside protection for RNA and DNA synthesis (Kempe et al., 1982).

  • Use in Phthaloylation of Amino Acids : Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate as an efficient reagent for N-phthaloylation in amino acids, showcasing its potential in peptide and amino acid modification (Casimir, Guichard, & Briand, 2002).

  • Asymmetric Synthesis of Phthalides : Ramachandran et al. (1996) reported on the asymmetric synthesis of 3-substituted 1(3H)-isobenzofuranones using methyl benzoate derivatives, important in pharmaceutical synthesis (Ramachandran, Chen, & Brown, 1996).

  • Protection of Carbohydrates : Ziegler and Pantkowski (1994) described the use of a methyl benzoate derivative as a novel protecting group in carbohydrate chemistry (Ziegler & Pantkowski, 1994).

  • Radiopharmaceutical Synthesis : Taylor et al. (1996) synthesized radiolabeled methyl benzoate derivatives for potential use in medical imaging (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Cholinesterase Inhibitory Compounds : Khan et al. (2014) isolated new benzoates from Lonicera quinquelocularis with significant cholinesterase inhibitory activity, demonstrating the potential of methyl benzoate derivatives in therapeutic applications (Khan et al., 2014).

  • Polymer Chemistry : Yang et al. (1999) utilized methyl benzoate derivatives in the synthesis of hyperbranched aromatic polyamides, highlighting its role in advanced material science (Yang, Jikei, & Kakimoto, 1999).

  • Calorimetry and Energetics : Roux et al. (2002) conducted calorimetric studies on methyl benzoate to determine its enthalpy of formation, an essential parameter in thermodynamics and reaction engineering (Roux, Temprado, Dávalos, Jiménez, Hosmane, & Liebman, 2002).

  • Corrosion Inhibition Studies : Arrousse et al. (2021) demonstrated the use of methyl benzoate derivatives as efficient inhibitors against the corrosion of mild steel in acidic media (Arrousse et al., 2021).

  • Environmental Analysis : Kagaya and Yoshimori (2012) applied methyl benzoate in dispersive liquid–liquid microextraction, highlighting its utility in environmental analytical techniques (Kagaya & Yoshimori, 2012).

  • Catabolic Pathway Analysis : Eaton (2001) studied the plasmid-encoded phthalate catabolic pathway in bacteria, which is relevant for understanding environmental biodegradation processes (Eaton, 2001).

  • Reactivity and Hydrolysis Studies : Bender et al. (1961) examined the alkaline hydrolysis and isotopic oxygen exchange of methyl benzoate, providing fundamental insights into its chemical reactivity (Bender, Matsui, Thomas, & Tobey, 1961).

  • Biosynthesis and Emission in Plants : Dudareva et al. (2000) studied the developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers, showing its significance in plant biology (Dudareva et al., 2000).

  • Polymerization Studies : Barson et al. (1989) investigated the end-groups in poly(methyl methacrylate) prepared using benzoyl peroxide, important for polymer science (Barson, Bevington, & Breuer, 1989).

  • Synthesis of Arylazo-glycenosides : Collins et al. (1972) synthesized and studied arylazo derivatives of methyl benzoate for potential applications in medicinal chemistry (Collins, Gardiner, Kumar, & Overend, 1972).

  • Review on Synthetic Applications : Farooq and Ngaini (2019) reviewed the synthesis and applications of methyl-2-formyl benzoate, highlighting its role in pharmaceuticals and organic synthesis (Farooq & Ngaini, 2019).

  • Health Impact Studies : Hauser and Calafat (2005) reviewed the health effects of phthalates in human populations, providing insights into the potential impacts of methyl benzoate derivatives on human health (Hauser & Calafat, 2005).

  • Autoxidation and Reaction Studies : Gorter-Laroij and Kooyman (1972) analyzed the reactions of MnIII acetate with methyl benzoate, contributing to the understanding of autoxidation mechanisms (Gorter-Laroij & Kooyman, 1972).

Safety and Hazards

“Methyl 2-(3-phthalimidopropoxy)benzoate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZSVOHHOCETSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553948
Record name Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115149-46-7
Record name Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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